

Application Notes and Protocols for Measuring the Effects of ML162

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ML162 is a small molecule inhibitor that has been instrumental in the study of a specific form of regulated cell death known as ferroptosis. Initially characterized as a direct covalent inhibitor of Glutathione Peroxidase 4 (GPX4), recent evidence has redefined its primary molecular target. This document provides detailed protocols to measure the multifaceted effects of **ML162**, taking into account both its historical context and the latest understanding of its mechanism of action.

Historically, **ML162** was utilized to induce ferroptosis by directly inhibiting GPX4, an enzyme crucial for detoxifying lipid peroxides.[1][2][3] This inhibition leads to an iron-dependent accumulation of lipid reactive oxygen species (ROS), culminating in cell death.[1][4] However, a 2023 study by Cheff et al. demonstrated that **ML162** does not directly inhibit purified GPX4 but is a potent inhibitor of another key antioxidant enzyme, Thioredoxin Reductase 1 (TXNRD1).[5] [6][7] Inhibition of TXNRD1 can also lead to increased oxidative stress, which may explain the ferroptosis-like cell death observed with **ML162** treatment.[8]

These application notes provide protocols to:

Assess the direct enzymatic inhibition of both TXNRD1 and GPX4 by ML162.

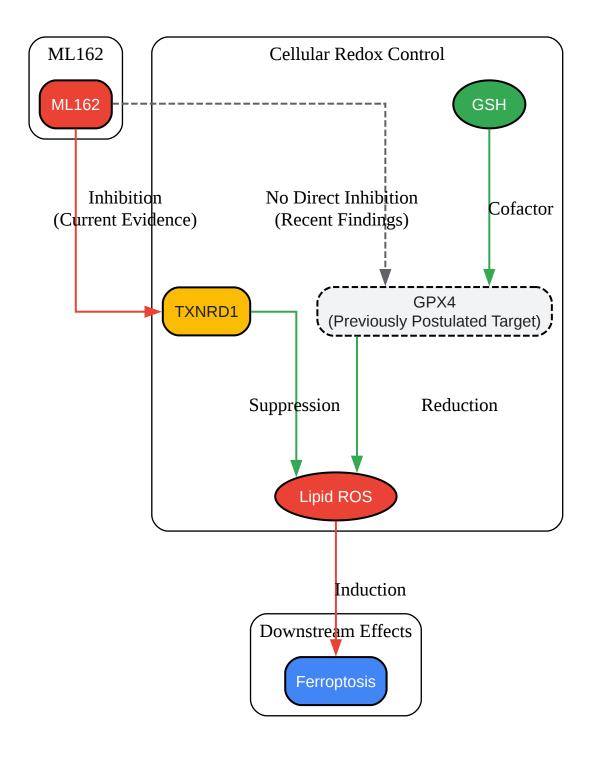


- Quantify the cellular consequences of ML162 treatment, including the induction of lipid peroxidation and cell death.
- Characterize the mode of cell death induced by ML162 to determine if it aligns with the hallmarks of ferroptosis.

Signaling Pathways and Experimental Workflows

To understand the effects of **ML162**, it is crucial to visualize its impact on cellular redox systems and the subsequent induction of ferroptosis.

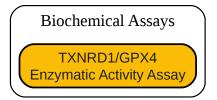


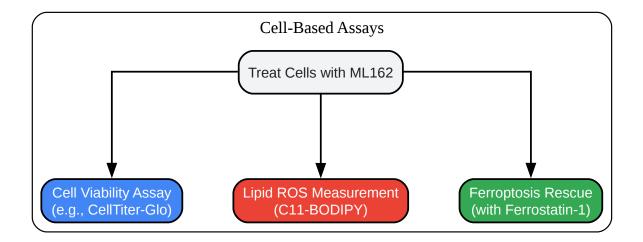


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Caption: Mechanism of ML162 action and its downstream effects.







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Caption: General experimental workflow for characterizing ML162.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of ML162.

Table 1: In Vitro Enzymatic Inhibition



Compound	Target Enzyme	IC50 Value (μΜ)	Assay Conditions	Reference
ML162	TXNRD1	19.5	Biochemical assay with recombinant TXNRD1.	[6]
RSL3	TXNRD1	7.9	Biochemical assay with recombinant TXNRD1.	[6]
ML162	GPX4	No inhibition observed	Biochemical assay with recombinant GPX4.	[5][6]
RSL3	GPX4	No inhibition observed	Biochemical assay with recombinant GPX4.	[5][6]

Table 2: Cellular Activity of ML162

Cell Line	Assay	Metric	Value (μM)	Reference
HRASG12V BJ Fibroblasts	Cell Viability	IC50	0.025	[9]
Wild-type BJ Fibroblasts	Cell Viability	IC50	0.578	[9]
HT-1080	Cell Viability	IC50	0.06	[9]

Note: IC50 values are highly dependent on the specific cell line and assay conditions. Direct comparison of values across different studies should be made with caution.



Experimental Protocols Protocol 1: In Vitro Thioredoxin Reductase 1 (TXNRD1) Activity Assay

This protocol is designed to measure the direct inhibitory effect of **ML162** on TXNRD1 enzymatic activity.

Materials:

- Recombinant human TXNRD1
- ML162
- NADPH
- Insulin
- Dithiothreitol (DTT)
- Assay Buffer: 50 mM Tris-HCl, 2 mM EDTA, pH 7.5
- 96-well microplate
- Microplate reader capable of measuring absorbance at 340 nm

Procedure:

- Prepare a stock solution of ML162 in DMSO. Create a serial dilution of ML162 in the assay buffer.
- In a 96-well plate, add the following to each well:
 - Assay Buffer
 - NADPH (final concentration of 200 μM)
 - Recombinant TXNRD1 (final concentration of 10-20 nM)



- Varying concentrations of ML162 or DMSO vehicle control.
- Incubate the plate at room temperature for 15-30 minutes to allow for the interaction between ML162 and TXNRD1.
- Initiate the reaction by adding insulin (final concentration of 2.5 mM).
- Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.
- Calculate the rate of NADPH consumption for each concentration of **ML162**.
- Plot the reaction rate against the ML162 concentration to determine the IC50 value.

Protocol 2: In Vitro Glutathione Peroxidase 4 (GPX4) Activity Assay (Coupled-Enzyme Assay)

This protocol is used to verify the lack of direct inhibition of GPX4 by **ML162**.[8][10] The assay measures GPX4 activity by coupling the reduction of a hydroperoxide substrate to the oxidation of NADPH by glutathione reductase.[10]

Materials:

- Purified recombinant human GPX4
- GPX4 Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.6, 1 mM EDTA)
- Glutathione (GSH)
- Glutathione Reductase (GR)
- NADPH
- Phosphatidylcholine hydroperoxide (PCOOH) or cumene hydroperoxide as a substrate
- ML162
- UV-Vis spectrophotometer or plate reader capable of measuring absorbance at 340 nm



Procedure:

- Prepare a reaction mixture containing GPX4 Assay Buffer, GSH, GR, and NADPH.[8]
- Add varying concentrations of ML162 or DMSO as a vehicle control to the reaction mixture.
- Add purified GPX4 to the mixture and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature.
- Initiate the reaction by adding the hydroperoxide substrate (e.g., PCOOH).
- Monitor the decrease in absorbance at 340 nm, which corresponds to the consumption of NADPH.[11][12]
- Calculate the rate of reaction and compare the activity in the presence of ML162 to the vehicle control.

Protocol 3: Cell Viability Assay

This protocol determines the cytotoxic effects of **ML162** on cultured cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method that quantifies ATP as an indicator of metabolically active cells.[8][13]

Materials:

- CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
- Opaque-walled 96-well plates
- Cancer cell lines of interest (e.g., HT-1080, A549)
- ML162
- Luminometer

Procedure:

 Seed cells in an opaque-walled 96-well plate at a desired density and allow them to adhere overnight.



- Prepare serial dilutions of **ML162** in the cell culture medium.
- Remove the old medium and add 100 μL of the medium containing various concentrations of ML162 or a vehicle control (e.g., DMSO).[8]
- Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[8]
- Equilibrate the plate to room temperature for approximately 30 minutes.
- Add 100 μL of CellTiter-Glo® Reagent to each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
- Plot the luminescence signal against the concentration of ML162 to determine the IC50 value.

Protocol 4: Measurement of Lipid Peroxidation using C11-BODIPY™ 581/591

This protocol uses a fluorescent probe to quantify lipid ROS, a key hallmark of ferroptosis.[8] [14] The C11-BODIPY™ 581/591 probe shifts its fluorescence emission from red to green upon oxidation.[8][13]

Materials:

- C11-BODIPY™ 581/591 (Thermo Fisher Scientific)
- Cell lines of interest
- ML162
- Fluorescence microscope or flow cytometer
- Phosphate-buffered saline (PBS)



Procedure:

- Seed cells in a suitable format for microscopy (e.g., chamber slides) or flow cytometry (e.g., 6-well plates) and allow them to adhere.
- Treat cells with **ML162** or a vehicle control for the desired time.
- During the last 30-60 minutes of treatment, add C11-BODIPY[™] 581/591 to the culture medium at a final concentration of 1-5 μM.[8]
- Wash the cells twice with PBS.
- For microscopy: Image the cells using appropriate filter sets for the reduced (red fluorescence) and oxidized (green fluorescence) forms of the probe.[8]
- For flow cytometry: Harvest the cells, resuspend them in PBS, and analyze them on a flow cytometer, detecting both red and green fluorescence.[8]
- The ratio of green to red fluorescence intensity indicates the level of lipid peroxidation.[8]

Protocol 5: Ferroptosis Rescue Experiment

This protocol is essential to confirm that the cell death induced by **ML162** is indeed ferroptosis. Ferroptosis can be specifically inhibited by iron chelators or lipid-soluble antioxidants like ferrostatin-1.[6][13]

Materials:

- · Cell lines of interest
- ML162
- Ferrostatin-1
- Cell viability assay reagents (as in Protocol 3)

Procedure:

Seed cells in a 96-well plate as described in the cell viability assay protocol.



- Prepare treatment groups:
 - Vehicle control
 - ML162 alone (at a concentration around its IC50)
 - Ferrostatin-1 alone
 - ML162 and Ferrostatin-1 in combination (pre-treat with Ferrostatin-1 for 1-2 hours before adding ML162).
- Incubate the cells for the same duration as in the initial viability assay.
- Measure cell viability using the CellTiter-Glo® assay or a similar method.
- A significant increase in cell viability in the co-treatment group compared to the ML162 alone group indicates that the cell death is, at least in part, due to ferroptosis.[13]

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